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Compound of Interest

Compound Name: H-Pro-Glu-OH

Cat. No.: B1679178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the dipeptide H-Pro-Glu-OH (Prolyl-glutamic acid). Due to the limited availability of public

experimental NMR data for this specific molecule, this document presents predicted NMR data

alongside experimentally determined mass spectrometry findings. Furthermore, it outlines

detailed, generalized protocols for the spectroscopic analysis of dipeptides, offering a practical

framework for researchers in the field.

Introduction to H-Pro-Glu-OH
H-Pro-Glu-OH is a dipeptide composed of the amino acids proline and glutamic acid. It is

formed during the breakdown of proteins, a process known as protein catabolism. While not

currently recognized as a signaling molecule with a specific pathway, the study of such

dipeptides is crucial for understanding protein metabolism and identifying potential biomarkers.

Spectroscopic Data
The following sections present the available mass spectrometry and predicted nuclear

magnetic resonance data for H-Pro-Glu-OH.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions. The experimental data below details the fragmentation of H-Pro-Glu-OH,
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providing insights into its structure.

Table 1: Experimental Mass Spectrometry Data for H-Pro-Glu-OH

Precursor Ion m/z of Precursor Fragment Ions (m/z)

[M+H]+ 245.1132 227, 148, 69.9

[M+Na]+ 267.0951
249.0861, 170.0403,

152.0318, 138.0525, 70.0663

[M-H2O-H]- 225.0875
114.0526, 113.0701, 84.9939,

69.0457

Note: The data is compiled from publicly available resources. The relative abundances of

fragment ions are not included as they can vary significantly with experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of

molecules in solution. As experimental NMR data for H-Pro-Glu-OH is not readily available, the

following tables present predicted chemical shifts from the Human Metabolome Database

(HMDB). These predictions are based on computational models and should be considered as

such until experimentally verified.

Table 2: Predicted ¹H NMR Chemical Shifts for H-Pro-Glu-OH (in D₂O)
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Atom Predicted Chemical Shift (ppm)

Hα (Pro) 4.35

Hβ (Pro) 2.35

Hγ (Pro) 2.03

Hδ (Pro) 3.32

Hα (Glu) 4.41

Hβ (Glu) 2.15

Hγ (Glu) 2.51

Table 3: Predicted ¹³C NMR Chemical Shifts for H-Pro-Glu-OH (in D₂O)

Atom Predicted Chemical Shift (ppm)

Cα (Pro) 62.5

Cβ (Pro) 31.2

Cγ (Pro) 26.7

Cδ (Pro) 48.9

C=O (Pro) 176.8

Cα (Glu) 55.1

Cβ (Glu) 29.3

Cγ (Glu) 32.8

Cδ (Glu) 180.1

C=O (Glu) 175.2

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dipeptides like H-Pro-
Glu-OH.
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General Protocol for Peptide NMR Spectroscopy
Sample Preparation:

Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆).

For peptides, a concentration of 1-5 mM is generally recommended to achieve a good

signal-to-noise ratio.[1]

Add a known concentration of a reference standard, such as DSS or TMSP, for chemical

shift calibration.

Adjust the pH of the solution to the desired value, typically between 4 and 7, to ensure

peptide stability and minimize exchange of amide protons.

Transfer the solution to a high-quality NMR tube.

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and

concentration.

Perform two-dimensional (2D) NMR experiments, such as COSY and TOCSY, to establish

proton-proton correlations and identify amino acid spin systems.

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between

protons, which provides information on the peptide's conformation.

For carbon assignments, acquire ¹³C NMR spectra, including 1D ¹³C and 2D heteronuclear

experiments like HSQC and HMBC, which correlate protons with their directly attached or

long-range coupled carbons.

Data Processing and Analysis:

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This includes

Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the internal standard.

Assign the resonances in the spectra to specific atoms in the H-Pro-Glu-OH molecule.

Analyze coupling constants and NOE patterns to determine the peptide's solution

conformation.

General Protocol for Peptide Mass Spectrometry
Sample Preparation:

Dissolve the peptide in a solvent compatible with the chosen ionization method. For

electrospray ionization (ESI), a mixture of water, acetonitrile, and a small amount of formic

acid is common.

The concentration should be in the low micromolar to nanomolar range.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio of the

intact peptide ion (e.g., [M+H]⁺).

Perform tandem mass spectrometry (MS/MS or MS²) by selecting the parent ion,

subjecting it to collision-induced dissociation (CID) or another fragmentation method, and

analyzing the resulting fragment ions. This provides sequence and structural information.

Data Analysis:

Analyze the MS/MS spectrum to identify the fragment ions (e.g., b- and y-ions).

Use the fragmentation pattern to confirm the amino acid sequence of the dipeptide.

Visualizations
The following diagrams illustrate the biological origin and a general analytical workflow for H-
Pro-Glu-OH.
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Figure 1: Simplified pathway of protein catabolism leading to dipeptides.
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Figure 2: General workflow for spectroscopic analysis of H-Pro-Glu-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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